REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][N+:13]1[CH:21]=[C:20]2[N:15](C(=O)[NH:17][CH2:18][CH2:19]2)[CH:14]=1.O.[CH3:24][C:25]1[CH:30]=[CH:29][C:28]([S:31]([OH:34])(=[O:33])=[O:32])=[CH:27][CH:26]=1.O1CCOCC1>O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:24][C:25]1[CH:26]=[CH:27][C:28]([S:31]([OH:34])(=[O:33])=[O:32])=[CH:29][CH:30]=1.[CH3:12][N:13]1[CH:21]=[C:20]([CH2:19][CH2:18][NH2:17])[N:15]=[CH:14]1 |f:0.1,2.3,6.7.8|
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Name
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2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate
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Quantity
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625.1 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN2C(NCCC2=C1)=O
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Name
|
|
Quantity
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406.6 g
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Type
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reactant
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Smiles
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O.CC1=CC=C(C=C1)S(=O)(=O)O
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Name
|
|
Quantity
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9.38 L
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Type
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reactant
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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625 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated by distillation at atmospheric pressure
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Type
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CUSTOM
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Details
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collecting 7.03 litres
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Type
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TEMPERATURE
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Details
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to cool to ca. 77° C.
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Type
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ADDITION
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Details
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IMS-G (1.56 litres) was added
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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was seeded with [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (0.625 g) at ca. 54° C
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Type
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TEMPERATURE
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Details
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to cool to ca. 22° C. and aged for 40 min
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Duration
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40 min
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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WASH
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Details
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washed successively with 1,4-dioxan-IMS (3:1, 1.25 litres)
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Type
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DRY_WITH_MATERIAL
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Details
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1,4-dioxan (2×1.25 litres), pulled dry
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Type
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CUSTOM
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Details
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dried in vacuo at ca. 50° C.
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Name
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|
Type
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product
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C1)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |